Bicyclo[3.2.0]heptan-3-ol
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Overview
Description
Bicyclo[3.2.0]heptan-3-ol is an organic compound with the molecular formula C10H16O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject for chemical research and applications. The compound is also known as 6,6-dimethyl-2-methylenethis compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]heptan-3-ol can be synthesized through various methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . Another method includes the use of photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production methods for bicyclo[32For example, the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-one using lipases from various sources has been reported .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]heptan-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding ketones or lactones . Reduction reactions can convert it into various alcohol derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve standard laboratory setups with controlled temperatures and solvents like dichloromethane .
Major Products: The major products formed from the reactions of this compound include ketones, lactones, and various alcohol derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Bicyclo[3.2.0]heptan-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds. In medicine, it is explored for its potential therapeutic properties. Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptan-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand for certain enzymes, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bicyclo[3.2.0]heptan-3-ol can be compared with other similar compounds such as bicyclo[3.1.1]heptan-3-ol and its derivatives. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, bicyclo[3.1.1]heptan-3-ol is known for its use in medicinal chemistry as a bioisostere for meta-substituted arenes .
List of Similar Compounds:- Bicyclo[3.1.1]heptan-3-ol
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
- Isopinocarveol
- Pinocarveol
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-3-ol |
InChI |
InChI=1S/C7H12O/c8-7-3-5-1-2-6(5)4-7/h5-8H,1-4H2 |
InChI Key |
ZBTOMGHCEIFKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)O |
Origin of Product |
United States |
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